molecular formula C11H16O6 B11098712 Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

Cat. No.: B11098712
M. Wt: 244.24 g/mol
InChI Key: XSBLKWNNBFDUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate is an organic compound with the molecular formula C11H16O6. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate typically involves the reaction of diethyl malonate with formaldehyde in the presence of a base, followed by cyclization to form the spiro compound. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency, often using automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as alcohols, acids, and substituted spiro compounds, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, especially in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors, thereby modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate stands out due to its specific functional groups and stability, making it more versatile in various chemical reactions compared to its analogs. Its unique structure allows for specific interactions in biological systems, enhancing its potential in medicinal chemistry .

Properties

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

InChI

InChI=1S/C11H16O6/c1-14-9(12)7-8(10(13)15-2)17-11(16-7)5-3-4-6-11/h7-8H,3-6H2,1-2H3

InChI Key

XSBLKWNNBFDUMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(OC2(O1)CCCC2)C(=O)OC

Origin of Product

United States

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